N-(1-cyanocyclopentyl)-2-{4-[2-(thiophen-2-yl)ethyl]piperazin-1-yl}acetamide
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Overview
Description
N-(1-cyanocyclopentyl)-2-{4-[2-(thiophen-2-yl)ethyl]piperazin-1-yl}acetamide is a complex organic compound that features a cyanocyclopentyl group, a thiophene ring, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclopentyl)-2-{4-[2-(thiophen-2-yl)ethyl]piperazin-1-yl}acetamide typically involves the following steps:
Formation of the cyanocyclopentyl intermediate: This can be achieved by reacting cyclopentanone with cyanide sources under basic conditions to form the cyanocyclopentyl group.
Introduction of the piperazine moiety: The piperazine ring can be introduced through nucleophilic substitution reactions involving appropriate halogenated intermediates.
Attachment of the thiophene ring: The thiophene ring is often introduced via palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling, which involves the reaction of a thiophene boronic acid with a halogenated precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(1-cyanocyclopentyl)-2-{4-[2-(thiophen-2-yl)ethyl]piperazin-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
N-(1-cyanocyclopentyl)-2-{4-[2-(thiophen-2-yl)ethyl]piperazin-1-yl}acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or psychiatric disorders.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(1-cyanocyclopentyl)-2-{4-[2-(thiophen-2-yl)ethyl]piperazin-1-yl}acetamide is not fully understood. it is believed to interact with specific molecular targets such as neurotransmitter receptors or enzymes. The piperazine moiety is known to interact with serotonin and dopamine receptors, which could explain its potential effects on the central nervous system.
Comparison with Similar Compounds
Similar Compounds
N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide: This compound also features a thiophene ring and a cyanogroup, but lacks the piperazine moiety.
N-cyanoacetamides: These compounds share the cyanoacetamide functional group but differ in their substituents.
Uniqueness
N-(1-cyanocyclopentyl)-2-{4-[2-(thiophen-2-yl)ethyl]piperazin-1-yl}acetamide is unique due to the combination of its cyanocyclopentyl group, thiophene ring, and piperazine moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-(1-cyanocyclopentyl)-2-[4-(2-thiophen-2-ylethyl)piperazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4OS/c19-15-18(6-1-2-7-18)20-17(23)14-22-11-9-21(10-12-22)8-5-16-4-3-13-24-16/h3-4,13H,1-2,5-12,14H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHXHPHQJUNNNDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)CN2CCN(CC2)CCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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